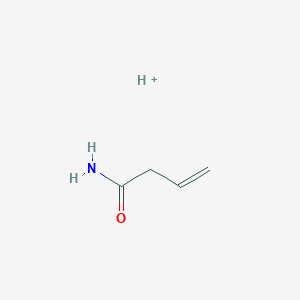

but-3-enamide;hydron

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H8NO+ |

|---|---|

Molecular Weight |

86.11 g/mol |

IUPAC Name |

but-3-enamide;hydron |

InChI |

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6)/p+1 |

InChI Key |

ABBZJHFBQXYTLU-UHFFFAOYSA-O |

Canonical SMILES |

[H+].C=CCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

but-3-enamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of but-3-enamide. While but-3-enamide itself is not extensively documented in biomedical literature, this guide consolidates the available chemical data and provides context for its potential as a reactive scaffold in medicinal chemistry.

Chemical Structure and Properties

But-3-enamide, also known as 3-butenamide, is a simple, unsaturated amide. Its structure features a terminal vinyl group and a primary amide functional group. This combination of a reactive alkene and a hydrogen-bonding-capable amide makes it an interesting, albeit understudied, molecule in chemical synthesis and drug design.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| IUPAC Name | but-3-enamide |

| CAS Number | 2645-73-0 |

| Molecular Formula | C₄H₇NO |

| Molecular Weight | 85.10 g/mol |

| Canonical SMILES | C=CC(=O)N |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid | Predicted |

| Boiling Point | 211.5±23.0 °C (at 760 mmHg) | Predicted |

| Solubility | Soluble in water. | Predicted |

| pKa | 16.99±0.46 | Predicted |

Note: Many of the physical properties of but-3-enamide are predicted and have not been experimentally verified in readily available literature.

Synthesis of But-3-enamide

The primary route for the synthesis of but-3-enamide involves the amidation of 3-butenoic acid or its derivatives. A common laboratory-scale preparation is detailed below.

Experimental Protocol: Synthesis from 3-Butenoic Acid

This protocol describes the synthesis of but-3-enamide via the activation of 3-butenoic acid followed by amidation.

Materials:

-

3-Butenoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Ammonia (gas or solution in an organic solvent, e.g., 2 M in methanol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Acid Chloride Formation:

-

Dissolve 3-butenoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (or oxalyl chloride) to the solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to yield the crude 3-butenoyl chloride.

-

-

Amidation:

-

Dissolve the crude 3-butenoyl chloride in anhydrous DCM and cool the solution in an ice bath.

-

Slowly add a solution of ammonia in methanol to the stirred solution. Alternatively, bubble ammonia gas through the solution.

-

A white precipitate (ammonium chloride) will form.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude but-3-enamide.

-

The crude product can be purified by recrystallization or column chromatography.

-

Caption: Synthesis workflow for but-3-enamide from 3-butenoic acid.

Spectroscopic Characterization

Detailed experimental spectra for but-3-enamide are not widely published. The following table summarizes the expected spectroscopic features based on its structure.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | H₂C=CH- | δ 5.0 - 6.0 ppm (multiplet) |

| H₂C=CH - | δ 5.5 - 6.5 ppm (multiplet) | |

| -CH₂-C=O | δ 2.9 - 3.2 ppm (doublet) | |

| -NH₂ | δ 5.5 - 7.5 ppm (broad singlet, 2H) | |

| ¹³C NMR | C =C | δ ~135 ppm |

| C=C | δ ~118 ppm | |

| -C H₂- | δ ~40 ppm | |

| C =O | δ ~175 ppm | |

| IR Spectroscopy | N-H stretch | 3350-3180 cm⁻¹ (two bands) |

| C=O stretch (Amide I) | ~1650 cm⁻¹ | |

| N-H bend (Amide II) | ~1620 cm⁻¹ | |

| C=C stretch | ~1640 cm⁻¹ | |

| =C-H bend | 990 and 910 cm⁻¹ |

Experimental Protocol: General Characterization

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of but-3-enamide in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts based on the expected structure.

-

-

IR Spectroscopy:

-

Acquire an infrared spectrum using either a neat sample (if liquid) or as a KBr pellet (if solid) on an FTIR spectrometer.

-

Identify the characteristic absorption bands for the amide and vinyl functional groups.

-

-

Mass Spectrometry:

-

Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI, EI).

-

Determine the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to further support the structure.

-

Biological Activity and Signaling Pathways

There is currently a lack of specific studies on the biological activity of but-3-enamide in the public domain. However, the vinyl amide moiety is a known reactive group. As a Michael acceptor, the terminal alkene is susceptible to nucleophilic attack by biological thiols, such as cysteine residues in proteins. This reactivity is a double-edged sword in drug development; it can be harnessed for covalent inhibition of specific protein targets, but it also carries the risk of off-target reactivity and toxicity.

Due to the absence of published data on the specific biological targets or signaling pathway modulation by but-3-enamide, no signaling pathway diagrams can be provided at this time. Researchers interested in this molecule would need to perform initial screening assays to determine its biological effects.

Caption: Hypothetical mechanism of action for but-3-enamide as a covalent modifier.

Conclusion and Future Directions

But-3-enamide is a simple chemical entity with a well-defined structure and predictable chemical properties. While its synthesis is straightforward, a significant gap exists in the literature regarding its experimentally determined physical properties and, more importantly, its biological activity. For drug development professionals, but-3-enamide could serve as a starting point or a fragment for the design of covalent inhibitors. Future research should focus on the comprehensive characterization of this molecule and the exploration of its potential pharmacological effects through in vitro screening and target identification studies.

But-3-enamide (CAS 28446-58-4): A Technical Overview of a Niche Chemical Entity

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-enamide, with the Chemical Abstracts Service (CAS) number 28446-58-4, is a simple unsaturated amide. Despite its straightforward structure, publicly available data regarding its synthesis, reactivity, and biological applications remains limited. This technical guide consolidates the available information on but-3-enamide, presenting its fundamental physicochemical properties and outlining a general synthetic approach. Due to the scarcity of published research, this document highlights the current knowledge gaps and potential areas for future investigation, particularly within the context of medicinal chemistry and drug development.

Physicochemical Properties

The fundamental properties of but-3-enamide have been collated from various chemical supplier databases. These data points are essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 28446-58-4 | N/A |

| Molecular Formula | C4H7NO | |

| Molecular Weight | 85.10 g/mol | |

| IUPAC Name | but-3-enamide | |

| Canonical SMILES | C=CC(=O)N | |

| InChI Key | LBRXTHSVIIRKCV-UHFFFAOYSA-N | |

| Boiling Point | 175.7±7.0 °C (Predicted) | N/A |

| Density | 0.9±0.1 g/cm³ (Predicted) | N/A |

| pKa | 16.99±0.46 (Predicted) | N/A |

Synthesis and Reactivity

General Synthetic Workflow

The most common method for amide formation is the coupling of a carboxylic acid with an amine. In the case of but-3-enamide, this would involve the reaction of but-3-enoic acid with an ammonia source. To facilitate this reaction, the carboxylic acid is typically activated first.

Caption: General workflow for the synthesis of but-3-enamide.

Experimental Protocol: A Generalized Approach

While a specific, validated protocol for but-3-enamide is unavailable, a general procedure for the synthesis via an acyl chloride intermediate would be as follows. Note: This is a theoretical protocol and requires optimization and safety assessment.

-

Activation of But-3-enoic Acid:

-

In a fume hood, dissolve but-3-enoic acid in an anhydrous, inert solvent (e.g., dichloromethane, DCM).

-

Cool the solution in an ice bath.

-

Slowly add an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise. A catalytic amount of dimethylformamide (DMF) may be required.

-

Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

Remove the solvent and excess reagent under reduced pressure.

-

-

Amidation:

-

Dissolve the crude but-3-enoyl chloride in an anhydrous solvent (e.g., DCM).

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) and a saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or distillation.

-

Applications in Drug Development and Biological Activity

Currently, there is a significant lack of published research detailing the biological activity of but-3-enamide or its application in drug development. The vinyl group and the amide functional group are present in various bioactive molecules, suggesting that but-3-enamide could serve as a potential building block or scaffold in medicinal chemistry. However, without experimental data, its role remains speculative. No information on its interaction with any signaling pathways has been reported.

Conclusion and Future Directions

But-3-enamide is a chemical compound with established basic properties but a notable absence of in-depth research into its reactivity, biological effects, and potential applications. The information presented in this guide represents the extent of currently available public knowledge.

For researchers and drug development professionals, but-3-enamide represents an unexplored chemical entity. Future research could focus on:

-

Development and optimization of a robust synthetic protocol.

-

Exploration of its reactivity, particularly focusing on the interplay between the vinyl and amide functionalities.

-

Screening for biological activity across various assays to identify potential therapeutic applications.

-

Use as a fragment in fragment-based drug discovery programs.

The lack of data underscores the vast number of simple, potentially useful molecules that remain uncharacterized in the chemical space, offering opportunities for novel discoveries.

Synthesis of But-3-enamide from 3-Butenenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of but-3-enamide from 3-butenenitrile. The primary method detailed is the controlled hydrolysis of the nitrile, a crucial transformation in organic synthesis for the production of primary amides. This document outlines the theoretical basis, experimental protocols, and characterization data for this conversion. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

The conversion of nitriles to amides is a fundamental reaction in organic chemistry. Amides are prevalent functional groups in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. But-3-enamide, with its terminal alkene functionality, is a valuable building block for further chemical transformations, such as Michael additions, olefin metathesis, and polymerization reactions. The synthesis of but-3-enamide from the readily available 3-butenenitrile (also known as allyl cyanide) is therefore of significant interest.

The core of this transformation lies in the partial hydrolysis of the nitrile group. While complete hydrolysis of nitriles yields carboxylic acids, carefully controlled reaction conditions can selectively stop the reaction at the amide stage. This guide will focus on a mild alkaline hydrolysis method, which has been shown to be effective for the selective conversion of nitriles to primary amides.

Reaction Pathway and Mechanism

The hydrolysis of a nitrile to an amide can be catalyzed by either acid or base. In the context of synthesizing but-3-enamide from 3-butenenitrile, a mild alkaline-mediated hydrolysis is often preferred to minimize the risk of over-hydrolysis to 3-butenoic acid and potential side reactions involving the terminal double bond.

The generally accepted mechanism for the base-catalyzed hydrolysis of a nitrile involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to yield the amide.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and product is provided in the table below for easy reference.

| Property | 3-Butenenitrile | But-3-enamide |

| Molecular Formula | C₄H₅N | C₄H₇NO |

| Molecular Weight | 67.09 g/mol | 85.11 g/mol |

| Appearance | Clear, colorless to yellow liquid[1] | White to off-white solid |

| Boiling Point | 116-121 °C[1] | 207.5 °C at 760 mmHg |

| Melting Point | -87 °C[2] | 66-68 °C |

| Density | 0.834 g/mL at 25 °C[1] | 0.94 g/cm³ |

| Solubility | Slightly soluble in water; soluble in alcohol and ether[1] | Soluble in chloroform and methanol (slightly) |

Experimental Protocol: Mild Alkaline Hydrolysis

This section details a representative experimental procedure for the synthesis of but-3-enamide from 3-butenenitrile via a mild alkaline hydrolysis. This method is designed to favor the formation of the primary amide and minimize the production of the corresponding carboxylic acid.

Materials:

-

3-Butenenitrile (Allyl cyanide)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Dioxane or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (for extraction)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-butenenitrile in a 9:1 mixture of dioxane (or dichloromethane) and methanol.

-

Addition of Base: While stirring, add a freshly prepared solution of sodium hydroxide in methanol to the reaction mixture. An excess of the base is typically used.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary, but typically ranges from 4 to 9 hours.

-

Work-up: a. After completion, cool the reaction mixture to room temperature. b. Quench the reaction by adding deionized water. c. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude but-3-enamide can be purified by recrystallization or column chromatography on silica gel to afford the pure product.

Experimental Workflow:

Characterization Data

The synthesized but-3-enamide should be characterized using standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results for But-3-enamide |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.8 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~3.1 (d, 2H, -CH₂-CO), ~5.5-6.5 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~173 (C=O), ~132 (-CH=), ~118 (=CH₂), ~42 (-CH₂-CO) |

| FTIR (KBr or Nujol) | ν (cm⁻¹): ~3350 & ~3180 (N-H stretch, primary amide), ~1640 (C=O stretch, amide I), ~1620 (C=C stretch), ~1420 (N-H bend, amide II) |

| Mass Spectrometry (EI) | m/z (%): 85 (M⁺), 70, 57, 44, 41 |

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and concentration.

Safety Considerations

-

3-Butenenitrile is toxic and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Organic solvents such as methanol, dioxane, and dichloromethane are flammable and/or toxic. Handle with care in a fume hood.

-

Always follow standard laboratory safety procedures.

Conclusion

The synthesis of but-3-enamide from 3-butenenitrile via mild alkaline hydrolysis is an effective method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions, it is possible to achieve selective hydrolysis of the nitrile to the primary amide. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

but-3-enamide synonyms Allylamide Vinylacetamide

An In-depth Technical Guide to But-3-enamide and its Isomer, N-Vinylacetamide

Introduction

In the landscape of organic chemistry and materials science, precision in nomenclature is paramount. This guide focuses on but-3-enamide (CAS 28446-58-4), an unsaturated amide with potential applications in organic synthesis. It is crucial to distinguish this compound from its isomer, N-vinylacetamide (NVA), and a similarly named but structurally different compound, allylamine. While "vinylacetamide" and "allylamide" are sometimes cited as synonyms for but-3-enamide[1][2][3], in common scientific literature and commerce, these names predominantly refer to N-vinylacetamide and allylamine, respectively. This guide will provide a detailed examination of but-3-enamide, followed by a comparative analysis of N-vinylacetamide and allylamine to clarify their distinct chemical identities, properties, and applications for researchers, scientists, and drug development professionals.

But-3-enamide

But-3-enamide is a primary amide featuring a terminal vinyl group. Its structure offers reactive sites at the amide functionality and the carbon-carbon double bond, making it a versatile building block in synthesis.

Physicochemical Properties

The following table summarizes the key quantitative data for but-3-enamide.

| Property | Value | Reference(s) |

| CAS Number | 28446-58-4 | [1][3][4] |

| Molecular Formula | C₄H₇NO | [3][4] |

| Molecular Weight | 85.10 g/mol | [3][4] |

| Appearance | White Solid / White Plates | [1][2] |

| Melting Point | 66-68 °C | [1] |

| Boiling Point | 207.5 °C at 760 mmHg | [1] |

| Density | 0.94 g/cm³ | [1] |

| pKa | 16.26 (Predicted) | [2] |

| Topological Polar Surface Area | 43.09 Ų | [4] |

| Canonical SMILES | C=CCC(=O)N | [1][4] |

| InChI Key | ABBZJHFBQXYTLU-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of but-3-enamide. Available data includes Fourier-transform infrared (FTIR), Raman, and mass spectrometry (MS) spectra.[5]

Synthesis and Reactivity

Enamides are a class of organic compounds characterized by an amide group attached to a carbon-carbon double bond. The synthesis of enamides can be achieved through various methods, including the isomerization of N-allylic compounds or the reductive acylation of oximes.[6]

As a terminal alkene and a primary amide, but-3-enamide can participate in a variety of chemical transformations. The double bond can undergo addition reactions, while the amide group can be hydrolyzed or otherwise modified. Enamines and enamides are known to act as nucleophiles, participating in reactions like alkylation and acylation.[7][8]

A general workflow for utilizing an enamine/enamide in a synthetic protocol involves three key stages: formation of the enamine or enamide, reaction with a suitable electrophile, and subsequent hydrolysis to yield the final product, often a modified carbonyl compound.[8]

Caption: General workflow for enamine/enamide synthesis and reaction.

N-Vinylacetamide (NVA): The Isomer

N-Vinylacetamide (NVA, CAS 5202-78-8) is an isomer of but-3-enamide and is a non-ionic monomer.[9] Its primary significance lies in polymer science, where it serves as the building block for Poly(N-vinylacetamide) (PNVA).[10]

Physicochemical Properties

The properties of NVA distinguish it from but-3-enamide, particularly its lower melting point and its primary use as a monomer.

| Property | Value | Reference(s) |

| CAS Number | 5202-78-8 | [9][11] |

| Molecular Formula | C₄H₇NO | [9][11] |

| Molecular Weight | 85.11 g/mol | [9][11] |

| Appearance | White to pale-yellowish solid | [9][11] |

| Melting Point | 54 °C | [9][11] |

| Boiling Point | 96 °C at 10 mmHg | [11] |

| Solubility | Soluble in water and various organic solvents | [9][11] |

| Canonical SMILES | CC(=O)NC=C | [9] |

| InChI Key | RQAKESSLMFZVMC-UHFFFAOYSA-N | [9] |

Polymerization and Applications

NVA undergoes radical polymerization to form Poly(N-vinylacetamide) (PNVA), a water-soluble and biocompatible polymer.[10][12] This polymerization process is a key application of NVA.

Caption: Radical polymerization of N-Vinylacetamide (NVA).

PNVA and its copolymers have a wide range of applications due to their desirable properties, which include:

-

Hydrophilicity: Used as a hydrophiling agent.[13]

-

Adhesion: Acts as a binder, adhesive, and coating agent.[13][14]

-

Biocompatibility: Suitable for biomedical applications, such as in hydrogels for drug delivery or cell culture.[12][15]

-

Thickening: Functions as a thickening agent, stable across a wide pH range.[13]

Experimental Protocol: Synthesis of PNVA

A representative protocol for the free-radical polymerization of NVA is as follows:

-

Dissolution: NVA is dissolved in water to a concentration of 0.1 g/mL at room temperature.[15]

-

Degassing: The solution is degassed to remove oxygen, which can inhibit polymerization, typically through three freeze-pump-thaw cycles.[15]

-

Initiation: The solution is heated to 60 °C, and a water-soluble radical initiator, such as VA-044 (0.01 mol % relative to NVA), is added.[15]

-

Polymerization: The mixture is stirred at 60 °C for approximately 18 hours.[15]

-

Precipitation and Purification: The resulting polymer is precipitated in a non-solvent like acetone, redissolved in water, and dried by lyophilization to yield pure PNVA.[15]

Allylamine: A Structurally Distinct Amine

Allylamine (CAS 107-11-9) is a primary amine, not an amide, and is structurally C₃H₅NH₂.[16] It is a colorless, flammable liquid with a strong ammonia-like odor.[16][17] Its inclusion here is to prevent confusion with "allylamide." Allylamine is primarily known for its industrial uses, its significant toxicity, and as a precursor in pharmaceutical synthesis.

Physicochemical and Safety Data

| Property | Value | Reference(s) |

| CAS Number | 107-11-9 | [16] |

| Molecular Formula | C₃H₇N | [16][18] |

| Molecular Weight | 57.09 g/mol | [16][18] |

| Appearance | Colorless to light yellow liquid | [17] |

| Boiling Point | 55-58 °C | [16] |

| Melting Point | -88 °C | [16] |

| Flash Point | -29 °C (-20 °F) | [17][18] |

| Toxicity | Highly toxic by inhalation and ingestion; cardiovascular toxin | [17][18][19][20] |

| pKa (conjugate acid) | 9.49 | [16] |

Toxicology and Biological Activity

The primary toxic effect of allylamine is on the cardiovascular system.[19][20] This toxicity is not caused by the compound itself but by its metabolic products. In the body, allylamine is metabolized by amine oxidases into acrolein and hydrogen peroxide, which are highly reactive and cytotoxic compounds responsible for damage to the heart and blood vessels.[18][19]

Caption: Metabolic pathway of allylamine toxicity.

Despite its toxicity, allylamine serves as a key building block for certain pharmaceuticals. Functionalized allylamines, such as naftifine, are used as antifungal agents.[16][18] These drugs work by inhibiting the enzyme squalene epoxidase, which is crucial for ergosterol synthesis in fungi.[18]

Conclusion

For researchers, scientists, and drug development professionals, understanding the precise chemical identity of a compound is fundamental. But-3-enamide is a distinct chemical entity with potential as a synthetic building block. It is crucial not to confuse it with its isomer, N-vinylacetamide (NVA), a valuable monomer in polymer chemistry, or with the toxicologically significant primary amine, allylamine. This guide has delineated the specific properties, reactions, and applications of each, providing the clear, quantitative, and protocol-driven information necessary for advanced research and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Enamine, enamide synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. N-Vinylacetamide - Wikipedia [en.wikipedia.org]

- 10. Poly(N-vinylacetamide) - Wikipedia [en.wikipedia.org]

- 11. resonac.com [resonac.com]

- 12. N-Vinylacetamide | 5202-78-8 | Benchchem [benchchem.com]

- 13. eu.resonac.com [eu.resonac.com]

- 14. resonac.com [resonac.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Allylamine - Wikipedia [en.wikipedia.org]

- 17. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]

- 19. Allylamine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Allylamine cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of But-3-enamide

This technical guide provides a comprehensive overview of the key physical properties of but-3-enamide, with a focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work.

Core Physical Properties of But-3-enamide

But-3-enamide, a simple unsaturated amide, possesses distinct physical characteristics that are crucial for its handling, purification, and application in various chemical processes. The experimentally determined values for its primary physical properties are summarized below.

| Physical Property | Value |

| Melting Point | 66-68 °C |

| Boiling Point | 207.5 °C at 760 mmHg |

| Density | 0.94 g/cm³ |

| Flash Point | 79.3 °C |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies that are typically employed to determine the melting and boiling points of a crystalline organic compound such as but-3-enamide.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The most common and reliable method for determining the melting point of a compound like but-3-enamide is the capillary tube method, which can be performed using a Thiele tube or a digital melting point apparatus.

Protocol using a Digital Melting Point Apparatus:

-

Sample Preparation: A small amount of dry, finely powdered but-3-enamide is packed into a capillary tube to a height of 2-3 mm. The packing is achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The capillary tube is placed in the heating block of the digital melting point apparatus.

-

Heating and Observation: The apparatus is programmed to heat at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For but-3-enamide, which is a solid at room temperature, its boiling point is determined at a specific atmospheric pressure (760 mmHg). A common method for determining the boiling point of a small quantity of a liquid is the Siwoloboff method.

Protocol using the Siwoloboff Method (Micro Boiling Point Determination):

-

Sample Preparation: A small amount of but-3-enamide is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating and Observation: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: The heating is discontinued, and the bath is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample at the prevailing atmospheric pressure.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the melting and boiling points of a chemical substance like but-3-enamide.

But-3-enamide Solubility in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of but-3-enamide in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. While qualitative descriptors such as "slightly soluble" in chloroform and methanol are available, precise numerical values are not publicly documented.[1] Consequently, this document provides a foundational understanding based on the compound's chemical properties, outlines a general experimental protocol for determining solubility, and presents a conceptual workflow for this process. This guide is intended to be a starting point for researchers who require quantitative solubility data for but-3-enamide, necessitating experimental determination.

Physicochemical Properties and Predicted Solubility

But-3-enamide is a small, unsaturated amide with the molecular formula C₄H₇NO.[2][3] Its structure, featuring a polar amide group and a nonpolar vinyl group, suggests a degree of solubility in both polar and non-polar organic solvents. The amide functionality allows for hydrogen bonding, which typically imparts solubility in protic solvents like alcohols. The presence of the vinyl group contributes to its nonpolar character, which may allow for some solubility in less polar solvents.

Table 1: Physicochemical Properties of But-3-enamide

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO | [2][3] |

| Molecular Weight | 85.10 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [1][3] |

| Melting Point | 66-68 °C | [3] |

| Boiling Point | 207.5 °C at 760 mmHg | [3] |

| pKa (Predicted) | 16.26 ± 0.40 | [1] |

| LogP (Predicted) | 0.0478 | [2] |

Note: This data is compiled from various chemical suppliers and databases and should be considered as reference values.

Based on the principle of "like dissolves like," but-3-enamide is expected to exhibit its highest solubility in polar protic and polar aprotic solvents that can engage in hydrogen bonding with the amide group. Its solubility is likely to be lower in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like but-3-enamide in an organic solvent using the isothermal shake-flask method. This method is widely accepted and can be adapted to various solute-solvent systems.

Materials and Equipment

-

But-3-enamide (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with sealed caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of but-3-enamide to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of but-3-enamide.

-

Once the solvent has evaporated, weigh the vial again to determine the mass of the dissolved but-3-enamide.

-

Alternatively, the concentration of but-3-enamide in the filtered saturated solution can be determined using a validated analytical method such as HPLC or GC. This requires the prior development of a calibration curve using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of but-3-enamide in the respective solvent. The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of but-3-enamide solubility.

Caption: Experimental workflow for determining the solubility of but-3-enamide.

Conclusion

References

An In-depth Technical Guide to But-3-enamide: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-enamide, also known as vinylacetamide, is a simple unsaturated amide with potential applications in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the available scientific information on but-3-enamide, focusing on its synthesis, physicochemical properties, and characterization. While the specific historical details of its discovery are not well-documented in readily available literature, this guide outlines the primary synthetic routes, presents key quantitative data in a structured format, and describes general experimental methodologies. The absence of significant reported biological activity or involvement in specific signaling pathways is also noted, highlighting a potential area for future research.

Introduction

But-3-enamide is a chemical compound with the molecular formula C₄H₇NO. It belongs to the class of unsaturated amides, characterized by the presence of both a carbon-carbon double bond and an amide functional group. This unique combination of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a variety of chemical transformations. While its history is not extensively documented, its synthesis can be achieved through established organic chemistry reactions.

Physicochemical Properties

A summary of the key quantitative data for but-3-enamide is presented in Table 1. This information is crucial for its handling, purification, and characterization.

Table 1: Physicochemical Properties of But-3-enamide

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1][2] |

| CAS Number | 28446-58-4 | [1][2] |

| Appearance | White Solid | [1] |

| Melting Point | 66-68 °C | [1] |

| Boiling Point | 207.5 °C at 760 mmHg | [1] |

| Density | 0.94 g/cm³ | [1] |

| Solubility | Soluble in water, acetone, ether, and esters. | [3] |

| InChI Key | ABBZJHFBQXYTLU-UHFFFAOYSA-N | [1] |

| SMILES | C=CCC(=O)N | [2] |

Synthesis of But-3-enamide

There are two primary synthetic routes for the preparation of but-3-enamide, starting from either but-3-enoic acid and its derivatives or from but-3-enenitrile.

From But-3-enoic Acid and Derivatives

This approach involves the conversion of but-3-enoic acid to a more reactive species, such as an acyl chloride, followed by amidation.

3.1.1. Experimental Protocol: Synthesis from But-3-enoyl Chloride

This two-step protocol involves the initial conversion of but-3-enoic acid to but-3-enoyl chloride, followed by its reaction with ammonia.

Step 1: Synthesis of But-3-enoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place but-3-enoic acid.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the flask. An excess of thionyl chloride is typically used.

-

Reaction Conditions: The reaction mixture is gently heated to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude but-3-enoyl chloride can be purified by fractional distillation.[4][5][6]

Step 2: Synthesis of But-3-enamide

-

Reaction Setup: In a separate flask, prepare a solution of concentrated aqueous ammonia. The flask should be cooled in an ice bath.

-

Reagent Addition: Slowly add the purified but-3-enoyl chloride dropwise to the cold ammonia solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

Work-up and Purification: The resulting white precipitate of but-3-enamide is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as a mixture of ethanol and water, can be performed for further purification.

From But-3-enenitrile

This method involves the partial hydrolysis of but-3-enenitrile.

3.2.1. Experimental Protocol: Partial Hydrolysis of But-3-enenitrile

-

Reaction Setup: In a round-bottom flask, dissolve but-3-enenitrile in a suitable solvent such as tert-butanol.

-

Reagent Addition: Add a mineral acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution. The amount of acid should be carefully controlled to favor partial hydrolysis.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from 40 to 60 °C, for several hours. The progress of the reaction should be monitored by techniques like TLC or GC to avoid over-hydrolysis to the carboxylic acid.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude but-3-enamide can be purified by recrystallization or column chromatography.

Characterization

The structure and purity of synthesized but-3-enamide can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for But-3-enamide

| Technique | Key Features |

| FTIR (cm⁻¹) | ~3350 & ~3180 (N-H stretch, amide), ~1660 (C=O stretch, amide I), ~1640 (C=C stretch), ~1420 (N-H bend, amide II) |

| ¹H NMR (ppm) | Signals corresponding to the vinyl protons (CH₂=CH-), the methylene protons adjacent to the double bond (-CH₂-C=C), and the amide protons (-CONH₂) |

| ¹³C NMR (ppm) | Resonances for the carbonyl carbon, the two sp² hybridized carbons of the vinyl group, and the sp³ hybridized methylene carbon. |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of but-3-enamide (85.10 g/mol ). |

Biological Activity and Applications

Currently, there is a notable lack of published research on the specific biological activities of but-3-enamide. Searches of scientific databases do not reveal significant studies on its effects on signaling pathways or its potential as a therapeutic agent. While the broader class of amides is prevalent in pharmaceuticals, but-3-enamide itself does not appear to be a widely explored scaffold in drug development.[][8][9][10] Its primary utility at present seems to be as a chemical intermediate in organic synthesis and potentially as a monomer in polymer science, similar to other vinylamides.[3][11][12][13][14]

Conclusion

But-3-enamide is a simple unsaturated amide whose synthesis is readily achievable through established organic chemistry methodologies, primarily from but-3-enoic acid or but-3-enenitrile. Its physicochemical properties are well-defined, allowing for its proper handling and characterization. However, a significant gap exists in the scientific literature regarding its historical discovery and, more importantly, its biological activity. This lack of data presents an opportunity for future research to explore the potential applications of but-3-enamide in medicinal chemistry and materials science. The detailed synthetic and characterization data provided in this guide serve as a valuable resource for researchers interested in investigating this compound further.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. BUT-3-ENOYL CHLORIDE|1470-91-3|lookchem [lookchem.com]

- 5. But-3-enoyl Chloride | C4H5ClO | CID 10975427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. but-3-enoyl chloride | 1470-91-3 [sigmaaldrich.com]

- 8. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Buy N-Methyl-N-vinylacetamide | 3195-78-6 [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

Theoretical Exploration of But-3-enamide's Molecular Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical studies on the molecular orbitals of but-3-enamide, a molecule of interest in organic synthesis and medicinal chemistry. By employing computational chemistry methods, specifically Density Functional Theory (DFT) and Hartree-Fock (HF) theory, we can elucidate the electronic structure and reactivity of this unsaturated amide. This document outlines the standard computational protocols for such an analysis, presents representative quantitative data for key molecular properties, and visualizes the conceptual workflows and the nature of frontier molecular orbitals. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the molecule's behavior in chemical reactions, making this theoretical approach a valuable tool in rational drug design and development.

Introduction

But-3-enamide is a small organic molecule featuring both an amide functional group and a terminal alkene. This combination of functionalities makes it a versatile building block in organic synthesis and a potential pharmacophore in drug discovery. The electronic properties of but-3-enamide, particularly the spatial distribution and energy levels of its molecular orbitals, govern its reactivity, stability, and intermolecular interactions. Theoretical studies, leveraging quantum chemical calculations, offer a powerful and cost-effective means to investigate these properties at the molecular level.

This guide details the application of computational methods to characterize the molecular orbitals of but-3-enamide. It is intended for researchers and professionals who wish to understand and apply these theoretical techniques in their work.

Computational Methodologies

The theoretical investigation of but-3-enamide's molecular orbitals typically follows a standardized computational protocol. The primary methods employed are Density Functional Theory (DFT) and Hartree-Fock (HF) theory, each with various levels of approximation and basis sets.

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total electronic energy of the molecule is minimized with respect to the positions of its atoms. A common approach involves using the B3LYP functional with the 6-31G* basis set for an initial optimization, followed by a more accurate calculation with a larger basis set like 6-311++G(d,p).[1]

Frequency Calculations

Subsequent to geometry optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable conformation. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).

Molecular Orbital and Population Analysis

With the optimized geometry, single-point energy calculations are carried out to determine the energies and compositions of the molecular orbitals. This is where the HOMO and LUMO energies are obtained. Additionally, a Mulliken population analysis can be performed to calculate the partial atomic charges, offering insights into the charge distribution within the molecule.[2]

Quantitative Data Summary

The following tables present hypothetical yet representative data for but-3-enamide, as would be obtained from the computational methods described above. This data allows for a comparative analysis of the effects of different theoretical approaches.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Hartree-Fock (HF) | 6-31G | -9.87 | 2.15 | 12.02 |

| Hartree-Fock (HF) | 6-311++G(d,p) | -9.95 | 2.05 | 12.00 |

| DFT (B3LYP) | 6-31G | -6.72 | -0.18 | 6.54 |

| DFT (B3LYP) | 6-311++G(d,p) | -6.78 | -0.25 | 6.53 |

Table 1: Frontier Molecular Orbital Energies of But-3-enamide. This table summarizes the calculated energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability.

| Atom | Hartree-Fock (6-311++G(d,p)) | DFT (B3LYP/6-311++G(d,p)) |

| O1 | -0.55 | -0.48 |

| N1 | -0.72 | -0.65 |

| C1 | 0.68 | 0.59 |

| C2 | -0.25 | -0.21 |

| C3 | -0.18 | -0.15 |

| C4 | -0.35 | -0.31 |

Table 2: Mulliken Atomic Charges of But-3-enamide. This table presents the calculated partial charges on the heavy atoms of but-3-enamide. These charges provide insight into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

| Bond | Hartree-Fock (6-311++G(d,p)) (Å) | DFT (B3LYP/6-311++G(d,p)) (Å) |

| C1=O1 | 1.21 | 1.23 |

| C1-N1 | 1.36 | 1.38 |

| C1-C2 | 1.52 | 1.53 |

| C2-C3 | 1.54 | 1.55 |

| C3=C4 | 1.32 | 1.33 |

Table 3: Selected Optimized Bond Lengths of But-3-enamide. This table shows the calculated bond lengths for key bonds within the but-3-enamide molecule. These values can be compared with experimental data to validate the computational model.

Visualizations

The following diagrams, generated using the DOT language, illustrate the conceptual workflows and the nature of molecular orbitals in the theoretical study of but-3-enamide.

Conclusion

The theoretical study of but-3-enamide's molecular orbitals provides invaluable insights into its electronic structure and reactivity. Through the systematic application of computational methods like DFT and Hartree-Fock, it is possible to obtain quantitative data on key molecular properties, including frontier molecular orbital energies, atomic charges, and bond lengths. This information, coupled with visualizations of the computational workflow and orbital concepts, equips researchers and drug development professionals with a robust framework for understanding and predicting the chemical behavior of but-3-enamide, thereby facilitating its application in various fields of chemical science.

References

The Elusive But-3-enamide: A Technical Guide to Synthesis and Application

Sourcing and Availability

Extensive searches of major chemical supplier databases indicate that but-3-enamide is generally not offered as a catalog item. Researchers seeking to work with this compound will likely need to pursue custom synthesis or perform the synthesis in-house. This lack of commercial availability underscores its status as a specialized reagent, likely prepared on an as-needed basis for specific research applications.

In-House Synthesis of But-3-enamide

The synthesis of but-3-enamide can be achieved through various established organic chemistry methods. One common and accessible approach is the amidation of but-3-enoic acid. This method involves the activation of the carboxylic acid, followed by the reaction with an ammonia source.

Table 1: Key Parameters for the Synthesis of But-3-enamide from But-3-enoic Acid

| Parameter | Specification |

| Starting Material | But-3-enoic acid |

| Activating Agent | Thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC, EDC) |

| Ammonia Source | Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃) |

| Solvent | Aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Typical Reaction Time | 2 - 6 hours |

| Purification Method | Column chromatography or recrystallization |

| Expected Yield | 60 - 85% (method dependent) |

Experimental Protocol: Synthesis via an Acyl Chloride Intermediate

This protocol details the synthesis of but-3-enamide from but-3-enoic acid using thionyl chloride as the activating agent.

Materials:

-

But-3-enoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acyl Chloride Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-3-enoic acid in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Add thionyl chloride dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until the evolution of gas ceases.

-

Amidation: Cool the reaction mixture back down to 0 °C. Slowly and carefully add concentrated ammonium hydroxide to the flask. A white precipitate may form. Stir the mixture vigorously for an additional 1-2 hours, allowing it to slowly warm to room temperature.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude but-3-enamide.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final, pure but-3-enamide.

Potential Applications in Research and Drug Development

While not a widely used commercial reagent, the chemical structure of but-3-enamide makes it a potentially useful building block in medicinal chemistry and materials science. The presence of both a vinyl group and an amide functional group allows for a variety of subsequent chemical transformations.

-

Michael Addition: The vinyl group can act as a Michael acceptor, allowing for the introduction of various nucleophiles to form more complex molecular scaffolds.

-

Polymerization: The vinyl group can participate in polymerization reactions to create novel polymers with amide functionalities.

-

Precursor for Heterocycles: But-3-enamide can serve as a starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many drug molecules.

Visualizing the Workflow: Synthesis to Application

The following diagram illustrates the logical workflow from the synthesis of but-3-enamide to its potential application as a precursor in a drug discovery context.

Preliminary Reactivity Studies of But-3-enamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary reactivity studies of but-3-enamide, a versatile unsaturated amide with potential applications in organic synthesis and drug development. This document summarizes key reactions, presents available quantitative data, details experimental protocols, and visualizes synthetic pathways.

Introduction

But-3-enamide is a valuable building block in organic chemistry due to its bifunctional nature, containing both an amide and a terminal alkene. This unique structure allows for a variety of chemical transformations, making it a target of interest for the synthesis of more complex molecules, including chiral gamma-amino acids and other pharmacologically relevant scaffolds. This guide focuses on the fundamental reactivity of but-3-enamide, with a particular emphasis on its synthesis and subsequent hydroformylation.

Synthesis of But-3-enamide

The synthesis of but-3-enamide can be achieved through the reaction of vinylacetic acid with a suitable aminating agent. One common method involves the use of urea.

Experimental Protocol: Synthesis of But-3-enamide from Vinylacetic Acid

A detailed experimental procedure for the synthesis of but-3-enamide has been described. The process generally involves the reaction of vinylacetic acid with an aminating agent, followed by purification of the product.

Materials:

-

Vinylacetic acid

-

Urea

-

Appropriate solvent (e.g., an inert hydrocarbon)

-

Distillation apparatus

Procedure:

-

Combine vinylacetic acid and urea in a reaction vessel containing a suitable solvent.

-

Heat the mixture to facilitate the reaction. The specific temperature and reaction time will depend on the chosen solvent and scale of the reaction.

-

Upon completion, the reaction mixture is cooled.

-

The but-3-enamide product is isolated and purified, typically by distillation, to yield a colorless liquid.

Reactivity of But-3-enamide: Rhodium-Catalyzed Hydroformylation

A significant reaction of but-3-enamide is its rhodium-catalyzed hydroformylation. This process introduces a formyl group (-CHO) to the alkene, leading to the formation of valuable aldehyde intermediates. The reaction typically produces a mixture of isomeric products, namely 2-formylbutanamide and 3-formylbutanamide.

Quantitative Data

The following table summarizes the results of a representative rhodium-catalyzed hydroformylation of but-3-enamide.

| Catalyst | Ligand | Pressure (psig) | Temperature (°C) | Conversion (%) | Yield of 2-formylbutanamide (%) | Yield of 3-formylbutanamide (%) |

| Rhodium Carbonyl | Triphenylphosphine | 800-850 | 105-110 | >95 | 43 | 12 |

Data is illustrative and based on findings from patent literature. Further research may be required for a comprehensive comparative analysis under varied conditions.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of But-3-enamide

The following protocol is a general representation of the hydroformylation of but-3-enamide.

Materials:

-

But-3-enamide

-

Rhodium catalyst (e.g., a rhodium carbonyl complex)

-

Ligand (e.g., triphenylphosphine)

-

Syngas (a mixture of carbon monoxide and hydrogen)

-

Solvent (e.g., ethyl acetate)

-

High-pressure reactor

Procedure:

-

Charge a high-pressure reactor with but-3-enamide, the rhodium catalyst, the ligand, and the solvent.

-

Seal the reactor and purge with syngas.

-

Pressurize the reactor with syngas to the desired pressure (e.g., 800-850 psig).

-

Heat the reactor to the target temperature (e.g., 105-110 °C) and maintain for the duration of the reaction, typically several hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

The product mixture is then collected and subjected to purification, for example, by distillation, to separate the isomeric aldehyde products.

Visualized Workflows

The following diagrams illustrate the synthesis of but-3-enamide and its subsequent hydroformylation.

Caption: Synthetic workflow for but-3-enamide.

Caption: Experimental workflow for hydroformylation.

Conclusion

The preliminary reactivity studies of but-3-enamide highlight its utility as a synthetic intermediate. Its straightforward synthesis and subsequent functionalization through reactions like rhodium-catalyzed hydroformylation open avenues for the creation of diverse molecular architectures. Further research into the reactivity of but-3-enamide, including exploring a broader range of reaction conditions and catalytic systems, will undoubtedly uncover new synthetic possibilities and applications in drug discovery and materials science.

Potential Research Areas for But-3-enamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-enamide, a simple α,β-unsaturated amide, holds significant untapped potential as a versatile building block in both materials science and drug discovery. Its reactive vinyl group and amide functionality offer a rich landscape for chemical modifications, leading to a diverse array of novel compounds with potentially valuable biological activities and material properties. This technical guide provides an in-depth exploration of promising research avenues for but-3-enamide, summarizing key reactions, potential biological targets, and detailed experimental considerations.

Chemical Properties and Reactivity

But-3-enamide is a white solid with a molecular weight of 85.10 g/mol .[1][2] Its structure combines a nucleophilic amide and an electrophilic α,β-unsaturated system, making it a versatile synthon.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| TPSA (Topological Polar Surface Area) | 43.09 Ų | [1][2] |

| logP | 0.0478 | [1][2] |

| Hydrogen Bond Donors | 1 | [1][2] |

| Hydrogen Bond Acceptors | 1 | [1][2] |

| Rotatable Bonds | 2 | [1][2] |

The key to but-3-enamide's utility lies in its dual reactivity. The amide nitrogen's lone pair can delocalize into the carbonyl group, influencing the reactivity of the vinyl moiety. This makes it an interesting substrate for a variety of chemical transformations.

Potential Research Areas

Drug Discovery and Medicinal Chemistry

The α,β-unsaturated amide motif is a common feature in many biologically active natural products and synthetic molecules.[3] This suggests that but-3-enamide and its derivatives could exhibit a range of pharmacological activities.

The electrophilic β-carbon of but-3-enamide makes it a prime candidate for acting as a Michael acceptor.[4][5] This reactivity can be exploited to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. This irreversible inhibition can lead to potent and long-lasting therapeutic effects.

Potential Targets:

-

Kinases: Many kinase inhibitors target cysteine residues in or near the ATP-binding pocket. But-3-enamide derivatives could be designed to selectively target specific kinases implicated in cancer and inflammatory diseases.

-

Proteases: Cysteine proteases, such as caspases involved in apoptosis, are attractive targets. Isatin sulfonamide analogs containing a Michael acceptor have shown potent inhibition of caspases-3 and -7.

-

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein in cancer.[6][7][8][9] Derivatives of niclosamide, which contains an amide bond, have been shown to inhibit the STAT3 signaling pathway.[6] But-3-enamide scaffolds could be explored for the development of novel STAT3 inhibitors.

Experimental Protocol: Michael Addition of Thiols to But-3-enamide (General Procedure)

A simple and efficient protocol for the Michael addition of thiols to α,β-unsaturated carbonyl compounds can be performed under solvent-free conditions.[10]

-

In a round-bottom flask, mix equimolar amounts of but-3-enamide and the desired thiol.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be purified by column chromatography on silica gel.

Note: The reaction can also be catalyzed by a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF).[11]

But-3-enamide can serve as a versatile starting material for the synthesis of a wide range of heterocyclic and other complex molecules with potential therapeutic applications. Enamides are recognized as valuable building blocks in the total synthesis of alkaloids and other natural products.[4][12][13]

Potential Applications:

-

Anti-inflammatory Agents: Butenolide-based amide derivatives have demonstrated significant anti-inflammatory activity.[1]

-

Anticancer Agents: Chalcone derivatives containing an α,β-unsaturated carbonyl system have shown potent cytotoxicity against various cancer cell lines.[14] Novel butein derivatives have been shown to inhibit the PI3K/AKT signaling pathway in breast cancer cells.[12]

-

Antimicrobial Agents: Amide derivatives have a broad spectrum of antimicrobial activities.[15][16] The minimum inhibitory concentration (MIC) of sulfonamide derivatives against Staphylococcus aureus has been reported.[11]

| Compound Class | Biological Activity | IC₅₀ / MIC Values | Target Cell Line / Organism | Reference |

| Butein Derivatives | Anticancer | IC₅₀: 20.51 - 58.23 µM | MCF-7, MDA-MB-231 | [12] |

| Chalcone Derivatives | Anticancer | IC₅₀: 0.16 - 0.21 µM | MCF-7, HepG2 | [14] |

| Butenolide-based Amides | Anti-inflammatory | 67.48 - 84.69% inhibition | in vivo (rat paw edema) | [1] |

| Sulfonamide Derivatives | Antibacterial | MIC: 32 - 512 µg/mL | Staphylococcus aureus | [11] |

Materials Science

The vinyl group of but-3-enamide makes it a suitable monomer for polymerization, opening up possibilities for the creation of novel functional polymers.

The polymerization of N-substituted but-3-enamide derivatives can lead to polymers with interesting properties. For instance, poly(N-isopropyl-3-butenamide) hydrogels exhibit temperature sensitivity, which could be useful in bioengineering and biotechnology applications.[17]

Experimental Considerations for Polymerization:

-

Free-Radical Polymerization: N,N-diethyl-2-methylene-3-butenamide has been polymerized via free-radical initiation.[18]

-

Anionic Polymerization: This method has also been successfully employed for the polymerization of but-3-enamide derivatives, with the reaction conditions influencing the microstructure of the resulting polymer.[19]

| Monomer | Polymerization Method | Initiator | Solvent | Resulting Polymer Microstructure | Reference |

| N,N-diethyl-2-methylene-3-butenamide | Free-Radical | AIBN | Benzene | 1,4-structure (E and Z isomers) | [18] |

| N,N-diethyl-2-methylene-3-butenamide | Anionic | K-Naph / Ph₂CHK | THF | Mixture of 1,4-E and 1,2- | [19] |

Synthetic Protocols and Characterization

General Protocol for Synthesis of N-Substituted But-3-enamides:

-

To a solution of but-3-enoic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and an activator (e.g., HOBt or DMAP).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction and purify the product by column chromatography.

Characterization Data:

The structure of but-3-enamide and its derivatives can be confirmed using standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. For N-(1,1-dimethylethyl)-3-methyl-4,4-diphenyl-3-butenamide, the chemical shifts have been reported.[20]

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the compound.[20]

Visualizations

Logical Relationship of Research Areas

Caption: Logical flow from but-3-enamide's reactivity to its potential applications.

Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for synthesizing and evaluating but-3-enamide derivatives.

Potential Signaling Pathway Involvement

Caption: Hypothesized inhibition of the STAT3 signaling pathway by but-3-enamide derivatives.

Conclusion

But-3-enamide presents a compelling case for further investigation across multiple scientific disciplines. Its inherent reactivity and structural simplicity make it an ideal starting point for the development of novel covalent inhibitors, diverse bioactive scaffolds, and functional polymers. The research areas outlined in this guide, supported by the provided data and experimental frameworks, offer a solid foundation for scientists and researchers to unlock the full potential of this versatile molecule. Future work should focus on synthesizing a library of but-3-enamide derivatives and screening them against a panel of biological targets to identify lead compounds for further development. Additionally, a systematic study of its polymerization behavior will be crucial for advancing its application in materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. japsonline.com [japsonline.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. Michael Addition [organic-chemistry.org]

- 6. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. ijsdr.org [ijsdr.org]

- 11. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Butein Derivatives Repress DDX3 Expression by Inhibiting PI3K/AKT Signaling Pathway in MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactbiotech.com [reactbiotech.com]

- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 15. sphinxsai.com [sphinxsai.com]

- 16. deboni.he.com.br [deboni.he.com.br]

- 17. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Stability and Storage of But-3-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-enamide is a valuable building block in organic synthesis, notable for its dual functionality of a terminal alkene and a primary amide. Understanding its stability and degradation profile is critical for its effective use in research and development, particularly in the synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the known stability characteristics of but-3-enamide, recommended storage conditions, and potential degradation pathways. Due to the limited availability of specific stability data for but-3-enamide in public literature, this guide also presents detailed, generalized experimental protocols for conducting forced degradation studies, based on established international guidelines. These protocols are intended to enable researchers to generate robust stability data for but-3-enamide and its derivatives.

Introduction

But-3-enamide, with the chemical formula C₄H₇NO, possesses a terminal vinyl group and a primary amide functional group. This structure makes it susceptible to a variety of chemical transformations, including reactions at the double bond and hydrolysis of the amide linkage. The inherent reactivity of these functional groups necessitates a thorough understanding of the compound's stability under various environmental conditions to ensure its integrity during storage and use in multi-step syntheses.

Physicochemical Properties and Recommended Storage

A summary of the known physicochemical properties of but-3-enamide is presented in Table 1. Based on supplier recommendations, but-3-enamide should be stored in a cool, dry, and sealed environment to minimize degradation.

Table 1: Physicochemical Properties and Recommended Storage of But-3-enamide

| Property | Value | Source |

| CAS Number | 28446-58-4 | [1] |

| Molecular Formula | C₄H₇NO | [1] |

| Molecular Weight | 85.10 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 66-68 °C | |

| Boiling Point | 77-78 °C at 9 Torr | |

| Recommended Storage | Sealed in dry, 2-8°C or -20°C Freezer | [1] |

| Shipping Condition | Room temperature in continental US | [1] |

Potential Degradation Pathways

While specific degradation pathways for but-3-enamide are not extensively documented, general knowledge of amide and alkene chemistry allows for the postulation of likely degradation routes. These pathways should be investigated during forced degradation studies.

Hydrolytic Degradation

The amide bond in but-3-enamide is susceptible to hydrolysis under both acidic and basic conditions, yielding but-3-enoic acid and ammonia.[2] The hydrolysis of N-substituted amides has been shown to be pH-dependent and can proceed via a nucleophilic substitution (SN2) mechanism.[3]

Oxidative Degradation

The terminal alkene is a potential site for oxidative cleavage, which could lead to the formation of smaller carbonyl compounds. The amide functionality may also be susceptible to oxidation, although this is generally less common.

Thermal Degradation

At elevated temperatures, amides can undergo decomposition. A common thermal degradation pathway for polyamides involves the cleavage of the C-N bond. For but-3-enamide, this could potentially lead to fragmentation of the molecule.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in molecules with unsaturated bonds. The vinyl group in but-3-enamide could be susceptible to photochemically induced polymerization or other rearrangements.

A logical workflow for investigating these potential degradation pathways is illustrated in the following diagram.

Caption: Workflow for a forced degradation study of but-3-enamide.

The following diagram illustrates the potential degradation pathways of but-3-enamide.

Caption: Potential degradation pathways of but-3-enamide.

Experimental Protocols for Forced Degradation Studies